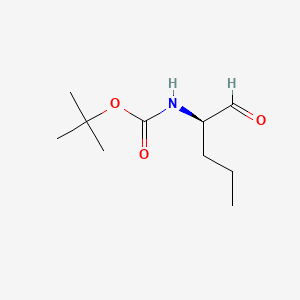![molecular formula C11H20O3 B574550 [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol CAS No. 182968-30-5](/img/structure/B574550.png)
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system
Preparation Methods
The synthesis of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol can be compared with other similar compounds, such as:
Methyl (2S,3AR,7AR)-5-(1-ethoxyethoxy)-2,6-dimethyl-4-oxo-3A-(phenylsulfonyl)-2,3,3A,4,7,7A-hexahydro-1H-indene-2-carboxylate: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
(2S,3AR,7AS)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate: Another structurally related compound with unique applications and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-13-10-7-11(8-12)6-4-3-5-9(11)14-10/h9-10,12H,2-8H2,1H3/t9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLGGMEUGKULG-OUAUKWLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(CCCCC2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@]2(CCCC[C@H]2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
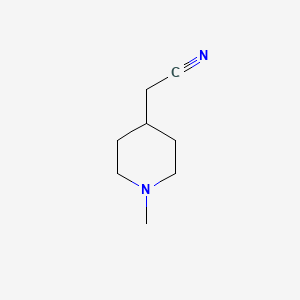
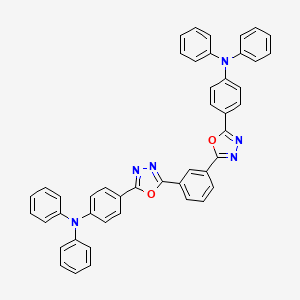

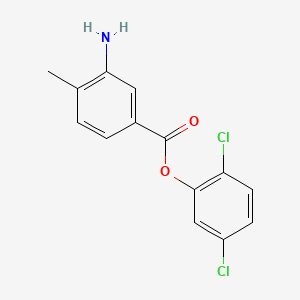
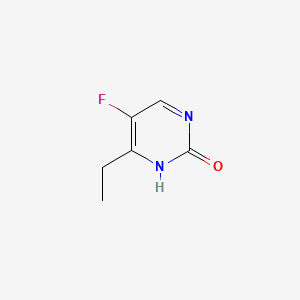
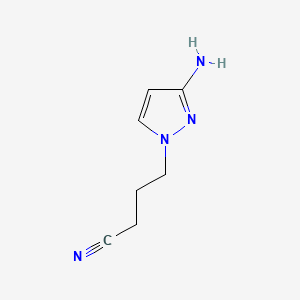
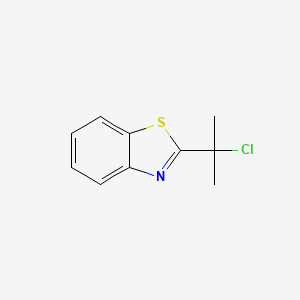
![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)
